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Compound of Interest

Compound Name: 1-Formylpiperidine-4-carboxamide

CAS No.: 923219-58-3

Cat. No.: B2850359

Get Quote

Analytical Characterization of 1-Formylpiperidine-4-carboxamide

Part 1: Introduction & Strategic Context
1-Formylpiperidine-4-carboxamide (CAS: 923219-58-3) is a critical process impurity often

encountered during the synthesis of piperidine-based pharmaceutical intermediates,

particularly those derived from isonipecotamide (piperidine-4-carboxamide).[1] Its formation

typically results from the inadvertent N-formylation of the secondary amine when reactions are

conducted in Dimethylformamide (DMF) or in the presence of formic acid/formate esters.[1]

Characterizing this molecule presents two distinct analytical challenges that this guide

addresses:

Rotamerism: The restricted rotation around the N-Carbonyl bond of the formyl group creates

distinct cis and trans rotamers observable in NMR and occasionally in HPLC, often mistaken

for two separate impurities.

Weak Chromophore: The molecule lacks an aromatic system, relying solely on amide

carbonyl transitions (
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) for UV detection, necessitating low-wavelength monitoring (210 nm) or Mass Spectrometry
(MS) for high sensitivity.

Part 2: Physicochemical Profile
Property Value Notes

CAS Number 923219-58-3
Distinct from the acid form

(CAS 84163-42-8).[1]

Formula

Molecular Weight 156.18 g/mol Suitable for LC-MS (ESI+).

Structure
N-Formyl piperidine with C4-

amide
Polar, non-volatile solid.[1]

Solubility
High: Water, DMSO,

MethanolLow: Hexane, Ether

Requires Reverse Phase (RP)

or HILIC modes.

pKa ~15 (Amide protons)
Neutral in standard HPLC pH

ranges (2-8).

LogP -0.8 to -1.2 (Predicted)
Elutes early on C18 columns.

[1]

Part 3: Critical Analytical Workflows
Impurity Formation Pathway (Visualization)
The following diagram illustrates the origin of this impurity during standard amide coupling or

workup procedures involving DMF.
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Caption: Formation of 1-Formylpiperidine-4-carboxamide via N-formylation of the secondary

amine precursor.[1]

Part 4: Detailed Analytical Protocols
Method A: HPLC-UV for Purity & Quantitation
Rationale: Due to high polarity (LogP ~ -1.0), standard C18 columns may result in void volume

elution. A Polar-Embedded C18 or Phenyl-Hexyl column is selected to enhance retention of the

polar amide functionality via dipole-dipole interactions.[1]

System Suitability Requirement:

Tailing Factor:

(Amides can tail due to silanol interactions).

Resolution: If rotamers separate, integrate both as a sum or ensure temperature is elevated (

) to coalesce peaks.

Protocol:

Column: Waters XSelect HSS T3 (

) or Phenomenex Luna Phenyl-Hexyl.

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5).

Note: Buffer is essential to stabilize peak shape of the amide.

Mobile Phase B: Acetonitrile (ACN).[2][3][4]

Flow Rate: 1.0 mL/min.

Column Temp:

(Critical to minimize rotamer splitting).

Detection: UV at 210 nm (Reference 360 nm).
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Gradient Program:

0.0 min: 2% B (Hold for 2 min to retain polar impurity)

10.0 min: 30% B[1]

15.0 min: 90% B[1]

20.0 min: 2% B (Re-equilibrate)

Data Output: Expect the target peak at approximately 4–6 minutes. If a "doublet" peak appears

with identical UV spectra, increase column temperature to

.

Method B: LC-MS/MS for Identification (Trace Analysis)
Rationale: For trace quantification (<0.05%), UV is insufficient. ESI+ is highly sensitive for the

protonatable amide nitrogens.

Protocol:

Ionization: Electrospray Ionization (ESI) – Positive Mode.

Source Temp:

.

Capillary Voltage: 3.5 kV.

Target Ions:

[M+H]+: m/z 157.1

[M+Na]+: m/z 179.1

Fragment (MS2): m/z 112 (Loss of Formamide/Amide group), m/z 84 (Piperidine ring

fragment).
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Method C: NMR Spectroscopy (Structural Confirmation)
Expertise Insight: This is the definitive method for confirming the N-formyl group.[1] The

spectrum will show two sets of signals (typically 60:40 or 70:30 ratio) due to the slow rotation of

the N-CHO bond on the NMR timescale.[1]

Sample Prep: Dissolve 10 mg in 0.6 mL DMSO-d6. (CDCl3 may lead to solubility issues and

broader peaks).

Key Signals (400/500 MHz):

Formyl Proton (-CHO):

Distinct singlet (or doublet due to long-range coupling) appearing at

7.9 – 8.1 ppm.[1]

Rotamer Effect: You will see two singlets in this region. The integration ratio represents the

rotamer population.

Amide Protons (-CONH2):

Two broad singlets at

6.8 – 7.4 ppm.

Piperidine Ring Protons:

Multiplets at

1.2 – 4.2 ppm. The

-protons (adjacent to Nitrogen) will be complex and split due to the formyl anisotropy.[1]

Validation Step: To prove the double peaks are rotamers and not impurities, perform a Variable

Temperature (VT) NMR experiment. Heating the sample to

will cause the split peaks to coalesce into single, sharp averages.
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Part 5: Analytical Workflow Diagram
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Caption: Step-by-step decision tree for confirming 1-Formylpiperidine-4-carboxamide
identity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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